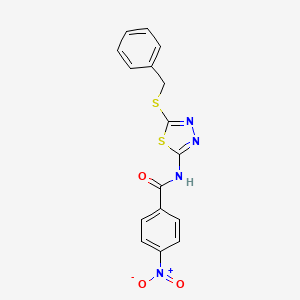

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Benzylthio-1H-tetrazole” is a chemical compound with the molecular formula C8H8N4S . It’s used in scientific research and has been mentioned in the context of DNA synthesis .

Synthesis Analysis

The synthesis of 5-Benzylthio-1H-tetrazole and its derivatives has been carried out effectively using ultrasound . This method has shown to increase the efficiency of the reactions and can be a good alternative to conventional methods .

Chemical Reactions Analysis

The chemical reactions involving “5-Benzylthio-1H-tetrazole” have been studied computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions .

Aplicaciones Científicas De Investigación

For instance, studies on nitro aromatic hydrocarbons and nitroimidazole derivatives highlight the genotoxicity and carcinogenicity of such compounds, focusing on their high mutagenicity for bacteria and mammalian cells and their potential for inducing lung cancer due to exposure to particulate pollutants containing nitro compounds (Tokiwa et al., 1994). Additionally, nitroimidazole derivatives like benznidazole have been evaluated for their efficacy in treating infections such as Trypanosoma cruzi, indicating a potential therapeutic application beyond their mutagenic risks (Andrade et al., 1996).

The research also extends into the metabolic pathways and elimination profiles of related compounds, such as the study on the metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage, which offers insights into the body's processing of chemically related substances (Moos et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazole thioethers, have shown exciting antibacterial activities .

Mode of Action

It is known that 1,3,4-oxadiazole thioethers, which are structurally similar, have been found to disrupt growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .

Biochemical Pathways

Similar compounds have been found to interfere with several bacterial pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

Similar compounds have been found to disrupt the growth and pathogenicity of bacteria .

Safety and Hazards

Propiedades

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S2/c21-14(12-6-8-13(9-7-12)20(22)23)17-15-18-19-16(25-15)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBSUENTEYMNEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)

![2-((2-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2822234.png)

![1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2822237.png)

![N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2822240.png)

![4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B2822242.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2822249.png)